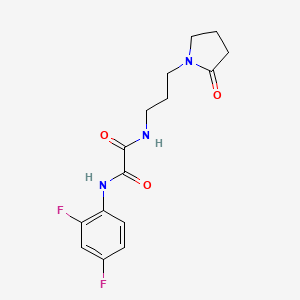

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)propyl chain at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is notable for its versatility in drug design, particularly in modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O3/c16-10-4-5-12(11(17)9-10)19-15(23)14(22)18-6-2-8-20-7-1-3-13(20)21/h4-5,9H,1-3,6-8H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNWQPSOKSYYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxalamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Overview

The table below compares the target compound with three structurally related oxalamides:

Key Research Findings

Receptor Binding and Activity

- S336 () : Demonstrated high potency as a TAS1R1/TAS1R3 umami receptor agonist. The dimethoxybenzyl and pyridinyl groups optimize hydrophobic and π-π interactions with the receptor’s binding pocket.

- Target Compound: The 2,4-difluorophenyl group may improve receptor affinity compared to methoxy substituents due to fluorine’s electronegativity and reduced steric hindrance.

Metabolic Stability and Toxicity

- Fluorine vs. Chlorine Substituents : The target compound’s difluorophenyl group is less prone to forming reactive metabolites than chlorinated analogs (e.g., ’s dichlorophenyl-piperazine derivative), suggesting a safer metabolic profile .

- Pyrrolidinone vs. Piperazine: The pyrrolidinone ring in the target compound may undergo hydrolysis under acidic conditions, whereas piperazine derivatives (e.g., ) exhibit greater stability in physiological environments .

Solubility and Bioavailability

- Hydrophilicity: The hydroxypropyl group in ’s compound 14 increases water solubility, which may enhance oral bioavailability compared to the target compound’s pyrrolidinone-propyl chain. However, the trifluoromethyl group in compound 14 could reduce membrane permeability .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22F2N4O2

- Molecular Weight : 372.4 g/mol

- CAS Number : 942012-52-4

The compound features a difluorophenyl group and a pyrrolidinone moiety, which are critical for its biological interactions. The oxalamide functional group contributes to its stability and solubility in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.3 | Apoptosis induction via caspase activation |

| A549 | 15.7 | Cell cycle arrest and apoptosis |

Antioxidant Activity

The compound also exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in cells. The antioxidant activity was evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

| Assay Type | IC50 (μM) | Activity Level |

|---|---|---|

| DPPH | 8.5 | Moderate |

| ABTS | 6.9 | High |

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain enzymes linked to disease processes. Notably, it inhibits acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 11.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptotic Pathways : The compound activates apoptotic signaling pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Enzyme Modulation : By inhibiting AChE, it may enhance cholinergic transmission, offering potential benefits in cognitive function.

- Radical Scavenging : The presence of electron-donating groups in its structure enhances its ability to donate electrons to free radicals, thus neutralizing them.

Case Studies

A recent study published in Nature Reviews Drug Discovery highlighted the potential therapeutic applications of compounds similar to this compound in treating various cancers and neurodegenerative disorders . The study emphasized the importance of structure-activity relationships in optimizing these compounds for better efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.